3-Amino-3-(2-chloropyridin-3-yl)propan-1-ol

Catalog No.
S14130634
CAS No.
M.F
C8H11ClN2O
M. Wt
186.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-3-(2-chloropyridin-3-yl)propan-1-ol

Product Name

3-Amino-3-(2-chloropyridin-3-yl)propan-1-ol

IUPAC Name

3-amino-3-(2-chloropyridin-3-yl)propan-1-ol

Molecular Formula

C8H11ClN2O

Molecular Weight

186.64 g/mol

InChI

InChI=1S/C8H11ClN2O/c9-8-6(2-1-4-11-8)7(10)3-5-12/h1-2,4,7,12H,3,5,10H2

InChI Key

UBSVHMZWGPWGPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)Cl)C(CCO)N

3-Amino-3-(2-chloropyridin-3-yl)propan-1-ol is an organic compound characterized by its unique structure, which includes a pyridine ring substituted with a chlorine atom and an amino alcohol functional group. The molecular formula of this compound is C8H11ClN2O, and it has a molecular weight of 186.64 g/mol. Its IUPAC name reflects its structural features, emphasizing the presence of both the amino group and the chloropyridine moiety. This compound is of interest in various fields, particularly in medicinal chemistry due to its potential biological activities.

  • Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, leading to derivatives such as 3-amino-3-(2-chloropyridin-3-yl)propan-1-one.
  • Reduction: The compound may undergo reduction reactions that modify the pyridine ring or the amino group, potentially yielding various reduced derivatives.
  • Substitution: The amino group can participate in substitution reactions, allowing for the formation of various derivatives with different functional groups.

Common reagents used in these reactions include potassium permanganate and lithium aluminum hydride for oxidation and reduction, respectively.

Research indicates that 3-Amino-3-(2-chloropyridin-3-yl)propan-1-ol exhibits significant biological activity, particularly in medicinal applications. It has been utilized as an intermediate in the synthesis of pharmaceutical compounds targeting the central nervous system. The compound's mechanism of action involves interactions with specific molecular targets, facilitated by its amino and hydroxyl groups that allow for hydrogen bonding with enzymes and receptors. This interaction can modulate enzyme activity or receptor binding, contributing to its therapeutic effects.

The synthesis of 3-Amino-3-(2-chloropyridin-3-yl)propan-1-ol typically follows these steps:

  • Starting Materials: The synthesis begins with 2-chloropyridine and 3-aminopropanol.
  • Reaction Conditions: The reaction is conducted under controlled conditions, often using catalysts such as palladium or platinum to facilitate the nucleophilic substitution of the chlorine atom by the amino group.
  • Reaction Steps: The nucleophilic substitution leads to the formation of 3-Amino-3-(2-chloropyridin-3-yl)propan-1-ol .

This compound has a variety of applications across different fields:

  • Medicinal Chemistry: It serves as a crucial intermediate in developing drugs, particularly those aimed at neurological disorders.
  • Organic Synthesis: It acts as a building block for synthesizing more complex organic molecules.
  • Biological Studies: Researchers utilize it in studies involving enzyme inhibition and receptor binding.
  • Industrial

Studies have shown that 3-Amino-3-(2-chloropyridin-3-yl)propan-1-ol interacts effectively with various biological targets due to its structural features. The chloropyridinyl group enhances its binding affinity towards specific enzymes and receptors, making it a valuable compound for studying enzyme kinetics and receptor-ligand interactions. These studies are essential for understanding its potential therapeutic effects and optimizing its use in drug development.

Several compounds share structural similarities with 3-Amino-3-(2-chloropyridin-3-yl)propan-1-ol. Here are some notable examples:

Compound NameMolecular FormulaKey Features
3-Amino-3-(2-chlorophenyl)propan-1-olC9H12ClNOSimilar amino alcohol structure; different aromatic substituent
3-Amino-3-(2-pyridyl)propan-1-olC8H10N2OLacks chlorine; focuses on pyridine interaction
4-Amino-N-(pyridin-2-YL)-butanamideC10H12N2OContains an amide functional group; broader applications
5-Chloro-N-(pyridin-4-YL)-pentanamideC11H14ClNDifferent chain length; similar biological activity

These compounds exhibit unique properties while maintaining structural similarities to 3-Amino-3-(2-chloropyridin-3-yl)propan-1-ol. Their differences in substituents and functional groups contribute to their distinct biological activities and applications in medicinal chemistry.

XLogP3

0.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

186.0559907 g/mol

Monoisotopic Mass

186.0559907 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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